molecular formula C8H10BrN3O B1276905 4-(5-Bromopyrimidin-2-yl)morpholine CAS No. 84539-22-0

4-(5-Bromopyrimidin-2-yl)morpholine

Cat. No. B1276905
CAS RN: 84539-22-0
M. Wt: 244.09 g/mol
InChI Key: CEXBOCXKAGPRHD-UHFFFAOYSA-N
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Description

“4-(5-Bromopyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C8H10BrN3O . It is a white to light yellow powder . This compound is part of the Thermo Scientific Chemicals product portfolio .


Molecular Structure Analysis

The InChI key for “4-(5-Bromopyrimidin-2-yl)morpholine” is CEXBOCXKAGPRHD-UHFFFAOYSA-N . The canonical SMILES structure is C1COCCN1C2=NC=C(C=N2)Br .


Physical And Chemical Properties Analysis

The molecular weight of “4-(5-Bromopyrimidin-2-yl)morpholine” is 244.09 g/mol . It has a topological polar surface area of 38.2 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Synthesis of Novel Organic Compounds

4-(5-Bromopyrimidin-2-yl)morpholine: is used as a building block in the synthesis of various novel organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups . This property is particularly useful in medicinal chemistry for the development of new pharmaceuticals.

Development of Dual Endothelin Receptor Antagonists

This compound has been utilized in the discovery of Macitentan , an orally active, potent dual endothelin receptor antagonist . Such antagonists are significant in treating pulmonary arterial hypertension and other cardiovascular diseases.

Radiosynthesis for Positron Emission Tomography (PET)

4-(5-Bromopyrimidin-2-yl)morpholine: serves as a precursor in the radiosynthesis of PET tracers. For instance, it has been used to develop a tracer for imaging leucine-rich repeat kinase 2 (LRRK2) activity in the brain, which is associated with Parkinson’s disease .

Chemical Research and Education

Due to its well-defined chemical and physical properties, such as melting point and infrared spectrum, this compound is used in chemical research and educational laboratories to demonstrate synthetic techniques and analytical methods .

Safety and Hazards

“4-(5-Bromopyrimidin-2-yl)morpholine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBOCXKAGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408748
Record name 4-(5-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyrimidin-2-yl)morpholine

CAS RN

84539-22-0
Record name 4-(5-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84539-22-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Potassium carbonate (0.34 g) was added to a solution of 2-chloro-5-bromo-pyrimidine (0.5 g) in DMF (20 ml). The reaction mixture was stirred at rt for 15 min. Morpholine (0.2 g) was added and the reaction mixture was stirred at rt for 2 h. The excess DMF was removed by evaporation and the residue was partitioned between H2O/EtOAc (30:30 ml) The EtOAc layer was dried (MgSO4) and evaporated to dryness to give the sub-title compound as a cream solid (0.2 g). LCMS electrospray(+ve) 246 (MH+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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